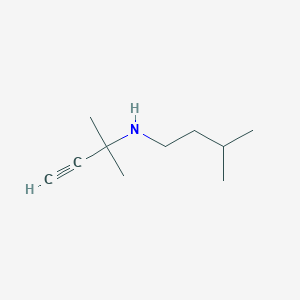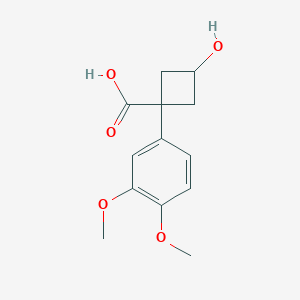
4-tert-Butyl-2-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-(iodomethyl)oxolane is a halogenated heterocyclic compound with the molecular formula C₉H₁₇IO It is characterized by the presence of an oxolane ring substituted with a tert-butyl group and an iodomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-tert-butyl-2-(hydroxymethyl)oxolane with iodine and a suitable oxidizing agent, such as triphenylphosphine, under mild conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which subsequently undergoes cyclization to form the desired oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of oxirane or other oxidized products.
Reduction Reactions: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
4-tert-Butyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2-(iodomethyl)oxolane depends on its specific application and the target molecule
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Interactions: The oxolane ring can participate in electrophilic interactions with electron-rich sites.
Hydrophobic Interactions: The tert-butyl group can engage in hydrophobic interactions with nonpolar regions of target molecules.
Comparaison Avec Des Composés Similaires
4-tert-Butyl-2-(iodomethyl)oxolane can be compared with other halogenated heterocycles, such as:
4-tert-Butyl-2-(bromomethyl)oxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
4-tert-Butyl-2-(chloromethyl)oxolane: Contains a chlorine atom instead of iodine. It may have different physical and chemical properties.
4-tert-Butyl-2-(fluoromethyl)oxolane: Contains a fluorine atom instead of iodine. It may have different biological activity and stability.
Propriétés
Formule moléculaire |
C9H17IO |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
4-tert-butyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
Clé InChI |
GVVJAZCSZQKDSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(OC1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)

![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)


![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)




![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)


